N-cyclopropyl-5-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]furan-2-sulfonamide
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Overview
Description
N-cyclopropyl-5-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]furan-2-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a cyclopropyl ring, a fluorophenyl group, an oxadiazole ring, and a furan sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-5-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]furan-2-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: This step involves the cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the Fluorophenyl Group: This can be achieved through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-5-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]furan-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring to an amine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes due to its unique structural features.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-cyclopropyl-5-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]furan-2-sulfonamide would depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-5-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]furan-2-sulfonamide: Similar structure but with a chlorine atom instead of fluorine.
N-cyclopropyl-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]furan-2-sulfonamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in N-cyclopropyl-5-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]furan-2-sulfonamide can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it potentially more effective in certain applications compared to its analogs.
Properties
IUPAC Name |
N-cyclopropyl-5-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]furan-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O4S/c16-10-3-1-2-9(8-10)14-17-15(23-18-14)12-6-7-13(22-12)24(20,21)19-11-4-5-11/h1-3,6-8,11,19H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYHZYFQBWECCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=C(O2)C3=NC(=NO3)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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